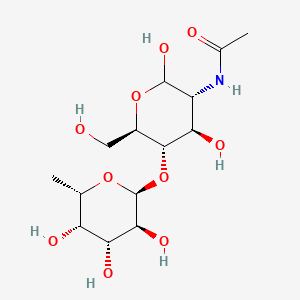

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose

Vue d'ensemble

Description

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative that has garnered significant interest in the fields of biomedicine and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose typically involves the glycosylation of a glucopyranoside derivative with a fucopyranosyl donor. One common method includes the use of benzyl-protected intermediates, which are subjected to glycosylation reactions under specific conditions to achieve the desired product . The reaction conditions often involve the use of catalysts and solvents that promote the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as periodate, leading to the cleavage of vicinal diols.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles replace the acetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include periodate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols.

Applications De Recherche Scientifique

Cell Adhesion and Interaction Studies

One of the primary applications of 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose is its role in cell adhesion processes. It participates in the adhesion between bacterial cells and eukaryotic cells, which is crucial for understanding microbial pathogenesis and the development of therapeutic strategies against infections. The oligosaccharide's ability to mimic natural ligands allows researchers to study the mechanisms of cell-cell interactions and adhesion dynamics in various biological contexts .

Glycobiology and Antigen Research

In glycobiology, this compound serves as a model for studying glycan structures and their interactions with proteins, particularly in the context of blood group antigens. For instance, it has been utilized in synthesizing modified blood group A and B antigens, which are essential for blood transfusion compatibility and organ transplantation . The fucosylation pattern of this compound can influence the immune response, making it a valuable tool in immunological research.

Cancer Biomarker Development

The presence of fucosylated glycans, including 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose, has been associated with various cancers. Studies have indicated that alterations in glycosylation patterns can serve as biomarkers for cancer diagnosis and prognosis. This compound's specific structure allows for the development of assays that can detect cancer-associated glycan changes, thereby facilitating early diagnosis and personalized treatment strategies .

Therapeutic Applications

Research indicates potential therapeutic applications for compounds like 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose in treating diseases related to glycan dysfunctions. For example, its role in modulating immune responses could be harnessed to develop treatments for autoimmune diseases or enhance vaccine efficacy by improving antigen presentation through glycan modifications .

Synthesis and Chemical Research

The chemical synthesis of 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose serves as a platform for developing new synthetic methodologies in carbohydrate chemistry. Researchers are exploring various synthetic routes to produce this compound efficiently, which can lead to advancements in the synthesis of other complex carbohydrates and their derivatives .

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Perret et al., 2005 | Cell Adhesion | Demonstrated the role of fucosylated oligosaccharides in bacterial adhesion mechanisms. |

| Marotte et al., 2007 | Glycan Synthesis | Developed synthetic pathways for creating modified blood group antigens using fucosylated disaccharides. |

| Research on Hepatocellular Carcinoma (2007) | Cancer Biomarkers | Identified altered fucosylation patterns as potential biomarkers for liver cancer diagnosis. |

Mécanisme D'action

The mechanism by which 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to glycoproteins on cell surfaces, influencing cell signaling pathways and modulating immune responses. The compound’s structure allows it to mimic natural substrates, thereby inhibiting or enhancing the activity of enzymes involved in carbohydrate metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside: This compound is used in similar applications, particularly in the detection and measurement of glycosidase activity.

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside: Another related compound with applications in biomedicine for studying disease mechanisms.

Uniqueness

2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose is unique due to its specific glycosidic linkage and the presence of both acetamido and fucopyranosyl groups. This structure imparts distinct bioactive properties, making it a valuable tool in various research and therapeutic applications.

Activité Biologique

2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose, commonly referred to as Fuc1-α-4GlcNAc, is a fucosylated amino disaccharide that plays a significant role in various biological processes. This compound is characterized by its unique structure, consisting of an α-L-fucose residue linked to a 2-acetamido-2-deoxy-D-glucopyranose residue through a (1→4) glycosidic bond. Its molecular formula is C14H25NO10, with a molecular weight of 367.35 g/mol .

Biological Significance

Cell Adhesion and Interaction:

One of the primary biological activities of 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose is its involvement in cell adhesion mechanisms. It participates in the adhesion between bacterial and eukaryotic cells, which is crucial for processes such as infection, inflammation, and tissue repair .

Immune Response Modulation:

Research indicates that fucosylated glycans can modulate immune responses. For instance, they are known to influence the binding affinity of selectins, which are cell adhesion molecules that mediate leukocyte trafficking during inflammation . The presence of this compound can enhance or inhibit the interaction between immune cells and endothelial cells, impacting inflammatory responses.

Antimicrobial Activity:

Studies have shown that fucosylated oligosaccharides exhibit antimicrobial properties. The structural similarity between these compounds and host glycans may allow them to interfere with pathogen adherence to host tissues, thereby preventing infections .

Case Studies

-

Study on Pathogen Adhesion:

A study investigated the role of fucosylated disaccharides in inhibiting the adhesion of Escherichia coli to uroepithelial cells. The results indicated that 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose significantly reduced bacterial adhesion by competing with host glycan receptors . -

Inflammation and Immune Modulation:

Another study focused on the immunomodulatory effects of fucosylated compounds in murine models of inflammation. Mice treated with this disaccharide showed reduced levels of pro-inflammatory cytokines and improved outcomes in models of colitis, suggesting its potential therapeutic role in inflammatory diseases .

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13?,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYPLBRZMVZJE-SFHUXEFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.